Product packaging for Hexyl 2-methylpentanoate(Cat. No.:CAS No. 5448-59-9)

Hexyl 2-methylpentanoate

Cat. No.: B14166806
CAS No.: 5448-59-9
M. Wt: 200.32 g/mol
InChI Key: AHCHETIYFJZLHR-UHFFFAOYSA-N
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Description

Hexyl 2-Methylpentanoate is a chemical compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . It is an ester with a density of approximately 0.869 g/cm³ and a boiling point of around 231.9°C at 760 mmHg . This class of compounds is commonly investigated for its applications in material science, particularly as a monomer or comonomer in polymer chemistry. The hexyl group, a six-carbon alkyl chain, can impart specific properties like flexibility or reduced crystallinity when incorporated into polymer backbones, similar to the use of other α-olefins such as 1-hexene in the production of linear low-density polyethylene (LLDPE) . Furthermore, esters like this compound serve as valuable intermediates in organic synthesis and are used in research to study flavor and fragrance chemistry due to their typically volatile and aromatic nature. This product is provided for research purposes only and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B14166806 Hexyl 2-methylpentanoate CAS No. 5448-59-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5448-59-9

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

hexyl 2-methylpentanoate

InChI

InChI=1S/C12H24O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h11H,4-10H2,1-3H3

InChI Key

AHCHETIYFJZLHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)CCC

Origin of Product

United States

Synthetic Pathways and Chemical Transformations

Esterification Reactions for Hexyl 2-methylpentanoate (B1260403) Synthesis

The most common method for synthesizing Hexyl 2-methylpentanoate is through the esterification of 2-methylpentanoic acid with a hexanol isomer. This reaction can be carried out under various conditions, with or without a catalyst.

Direct Condensation of 2-Methylpentanoic Acid and Hexanols

The direct condensation of 2-methylpentanoic acid and a hexanol, typically n-hexanol, is a straightforward method for producing this compound. This reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water. To drive the reaction towards the product side, it is common to use an excess of one of the reactants or to remove the water as it is formed, often through azeotropic distillation with a suitable solvent like cyclohexane. google.comgoogle.com

A general procedure involves heating a mixture of 2-methylpentanoic acid and a branched or carbocyclic alcohol, such as 2-methylpentanol or cyclohexanol, in the presence of a catalyst and a solvent like cyclohexane. google.com The water produced during the reaction is continuously removed, which shifts the equilibrium towards the formation of the ester, leading to yields of 70-90%. google.com

Catalytic Systems in Ester Synthesis

Various catalytic systems can be employed to accelerate the esterification reaction. These catalysts facilitate the reaction by activating the carboxylic acid or the alcohol, leading to faster reaction rates and often allowing for milder reaction conditions.

Acid catalysts are commonly used for the esterification of 2-methylpentanoic acid. A patent describes the use of p-toluenesulfonic acid as a catalyst for the reaction between ethyl-3-methyl-4-pentenoate and n-hexanol to produce n-hexyl-2-methyl-4-pentenoate, a structurally similar compound. scribd.com The reaction is carried out at elevated temperatures (140°-150°C). scribd.com Another patent mentions the use of aluminum alcoholates as catalysts in the Claisen-Tishchenko reaction of 2-methylpentanal, which disproportionates to form 2-methylpentanoic acid and 2-methylpentanol that subsequently react to form 2-methylpentanoic acid-2-methylpentyl ester. google.com

The following table summarizes various catalytic systems used in the synthesis of esters, including those relevant to this compound.

Catalyst SystemReactantsProductReaction ConditionsYieldReference
p-Toluenesulfonic acidEthyl-3-methyl-4-pentenoate, n-Hexyl Alcoholn-Hexyl-2-methyl-4-pentenoate140°-150°CNot specified scribd.com
Aluminum alcoholate2-Methylpentanal2-Methylpentanoic acid-2-methylpentyl esterRoom temperature (exothermic)Not specified google.comgoogle.com
Polyaniline sulfate (B86663) saltLauric acid, MethanolMethyl laurate70°C, 24hQuantitative rsc.org
Hydrogen Peroxide / Sulfuric AcidVarious carboxylic acids and alcoholsCorresponding estersRoom temperatureUp to 98% google.com
Sodium bisulfate monohydrateAliphatic carboxylic acids, Primary/secondary alcoholsCorresponding estersRefluxHigh acs.org

Novel Approaches in Branched-Chain Ester Production

Recent research has focused on developing more sustainable and efficient methods for the production of branched-chain esters, including enzymatic synthesis. These methods offer advantages such as high selectivity, milder reaction conditions, and reduced environmental impact.

Enzymatic synthesis using lipases has emerged as a promising alternative to traditional chemical methods. A study on the enzymatic esterification of 2-methylpentanoic acid with 1,10-decanediol (B1670011) to produce a novel diester, decane-1,10-diyl bis(2-methylpentanoate), demonstrated the feasibility of using immobilized lipase (B570770) Lipozyme® 435 in a solvent-free medium. mdpi.comresearchgate.net The reaction was conducted in a thermostated batch reactor, and it was found that the lipase from Candida antarctica (CalB) could catalyze the reaction involving this branched acid. mdpi.comresearchgate.net Optimal results were achieved at 80°C with a biocatalyst concentration of 2.5% (w/w). mdpi.comresearchgate.net To achieve high product purity (up to 92.6%), a molar excess of the acid was necessary to compensate for its vaporization during the reaction. mdpi.comresearchgate.net

Another novel approach involves the use of a one-pot synthesis combining dehydration and alkoxycarbonylation. For instance, heptanoic acid esters can be synthesized from 2-hexanol, methanol, and carbon monoxide in the presence of a Pd(PPh₃)₂Cl₂–XANTPHOS–methanesulfonic acid catalytic system. finechem-mirea.ru This method allows for the direct conversion of an alcohol to a longer-chain ester.

The table below presents findings from research on novel synthetic approaches for branched-chain esters.

Synthetic ApproachEnzyme/CatalystReactantsProductKey FindingsReference
Enzymatic EsterificationLipozyme® 435 (immobilized Candida antarctica lipase B)2-Methylpentanoic acid, 1,10-DecanediolDecane-1,10-diyl bis(2-methylpentanoate)Feasible in a solvent-free medium at 80°C. A 30% molar excess of acid yielded 92.6% product purity. mdpi.comresearchgate.net mdpi.comresearchgate.net
One-pot Dehydration and AlkoxycarbonylationPd(PPh₃)₂Cl₂–XANTPHOS–methanesulfonic acid2-Hexanol, Methanol, COHeptanoic acid estersThe process combines two reaction steps in one reactor, with the potential to form 2-hexyl heptanoate. finechem-mirea.ru finechem-mirea.ru
Enzymatic TransesterificationLipozyme IM-77 (Rhizomucor miehei lipase)Hexanol, TributyrinHexyl butyrateOptimized conditions (8.3 h, 50°C, 42.7% enzyme) yielded 95.3% conversion. nih.gov nih.gov

Derivatization and Modifications of this compound Precursors and Analogues

The modification of the precursors of this compound, namely 2-methylpentanoic acid and hexanol, or the ester itself, can lead to the synthesis of various analogues with potentially different properties.

One approach to creating analogues is to introduce functional groups into the precursor molecules. For example, the synthesis of jasmonoyl-l-isoleucine analogues involves the modification of a pentanoate derivative. In one instance, methyl (2S,3S)-2-{[(2-Hexyl-3-oxopyrazolidin-1-yl)acetyl]amino}-3-methylpentanoate was prepared, demonstrating the feasibility of incorporating complex functionalities into a pentanoate structure. rsc.orgnih.gov This suggests that similar modifications could be applied to 2-methylpentanoic acid before esterification to produce novel this compound analogues.

Another strategy involves the synthesis of ester-functionalized macrocycles. Research has shown the synthesis of hexyl-substituted cyclo[n]furan esters through the Suzuki–Miyaura cross-coupling of a hexyl 2-bromo-5-(boronic acid pinacol (B44631) ester)furan-3-carboxylate monomer. acs.orgnih.gov This demonstrates a method for incorporating the hexyl ester of a modified carboxylic acid into a larger, complex structure.

Furthermore, the synthesis of poly(hexyl thiophene-3-carboxylate) via a palladium-catalyzed oxidative dehydrogenative polycondensation highlights the use of a hexyl ester of a functionalized carboxylic acid as a monomer for polymer synthesis. rsc.org

The following table lists examples of derivatization and modification of precursors and analogues related to this compound.

Precursor/AnalogueModification/Derivatization ReactionResulting Compound/AnalogueSignificanceReference
2-Methylpentanoic acid derivativeCoupling with a pyrazolidin-3-one (B1205042) core and an amino acidMethyl (2S,3S)-2-{[(2-Hexyl-3-oxopyrazolidin-1-yl)acetyl]amino}-3-methylpentanoateDemonstrates the synthesis of complex, functionalized pentanoate analogues. rsc.orgnih.gov rsc.orgnih.gov
Furan-3-carboxylateSuzuki–Miyaura cross-coupling of a hexyl ester derivativeHexyl-substituted cyclo acs.org- and cyclo mdpi.comfuran estersShows the incorporation of a hexyl ester into a macrocyclic structure. acs.orgnih.gov acs.orgnih.gov
Thiophene-3-carboxylatePalladium-catalyzed oxidative dehydrogenative polycondensation of the hexyl esterPoly(hexyl thiophene-3-carboxylate)Illustrates the use of a functionalized hexyl ester as a monomer for polymerization. rsc.org rsc.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating hexyl 2-methylpentanoate (B1260403) from intricate sample matrices. The choice of technique depends on the sample's complexity and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of esters, particularly those that are less volatile or thermally sensitive. While gas chromatography is more common for volatile esters like hexyl 2-methylpentanoate, HPLC offers a viable alternative, especially in the context of analyzing a wide range of compounds with varying polarities and molecular weights in a single run. researchgate.net

Reverse-phase (RP) HPLC is a frequently employed mode for ester analysis. researchgate.netsielc.com In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. sielc.comacs.org For the separation of esters like 2-methylpentyl 2-methylpentanoate, a similar C12 ester, a mobile phase consisting of acetonitrile (B52724) and water is effective. sielc.com To ensure compatibility with mass spectrometry detectors, modifiers like formic acid can be used instead of non-volatile acids such as phosphoric acid. sielc.com The detection of non-chromophoric esters can be achieved using a Refractive Index (RI) detector or by coupling the HPLC system to a mass spectrometer. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Ester Analysis

Parameter Condition Source(s)
Column SUPELCOSIL™ LC-18, Newcrom R1 sielc.comsigmaaldrich.com
Mobile Phase Acetonitrile/Water or Acetonitrile/Acetone mixtures sielc.comacs.orgsigmaaldrich.com
Detector Refractive Index (RI), Mass Spectrometry (MS) sigmaaldrich.com

| Application | Separation of fatty acid methyl esters and other esters from complex mixtures. researchgate.netsigmaaldrich.com | |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the identification and quantification of volatile compounds like this compound in various matrices. mdpi.complos.org This method combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry. nih.gov

In a typical GC-MS analysis, volatile compounds are separated on a capillary column, often with a nonpolar or semi-polar stationary phase like DB-5. scielo.br The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. scielo.brmdpi.com After separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing fragmentation into characteristic patterns that serve as a chemical fingerprint for identification. nih.govneu.edu.tr

This compound (sometimes referred to by its synonym, hexyl 2-methylbutanoate, which has a similar structure and chromatographic behavior) has been identified as a key odor-active compound in various food products using GC-MS. scielo.brmdpi.comsemanticscholar.orgresearchgate.netmdpi.com

Table 2: Identification of this compound/butanoate in Various Samples by GC-MS

Sample Matrix Compound Identified Analytical Context Source(s)
Brazilian Tabasco Pepper Hexyl 2-methylbutanoate Identified as one of the most powerful odorants contributing a sweet, herbal, and pepper-like aroma. scielo.brsemanticscholar.org
Apple (Jonagold) Hexyl 2-methylbutyrate Found in higher concentrations compared to 'Granny Smith' apples, contributing to the distinct aroma profile. mdpi.com
Habanero Pepper Hexyl 2-methylbutanoate Reported as a contributor to the fruity aroma of Capsicum chinense. researchgate.net

For exceptionally complex volatile samples, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. plos.orgcopernicus.orgchromatographyonline.com This technique utilizes two different chromatographic columns connected in series via a modulator. plos.org The entire sample is subjected to two distinct separation mechanisms, resulting in a dramatic increase in peak capacity and the ability to resolve compounds that co-elute in a single-column setup. copernicus.orgembrapa.br

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), the system (GC×GC-TOFMS) becomes an exceptionally powerful tool for untargeted profiling. plos.orgcopernicus.orgtandfonline.com The high data acquisition speed of TOFMS is necessary to accurately capture the very narrow peaks (200–600 ms) eluting from the second-dimension column. plos.org This combination allows for the separation and identification of hundreds or even thousands of compounds in a single analysis. copernicus.orgtandfonline.com

The column set typically involves a nonpolar first-dimension (¹D) column and a polar or mid-polar second-dimension (²D) column. tandfonline.comnih.govmdpi.com This setup separates compounds based on boiling point in the first dimension and polarity in the second, spreading them across a two-dimensional plane. mdpi.com GC×GC-TOFMS has been successfully applied to the in-depth analysis of volatile profiles in foods, beverages, and environmental samples where esters like this compound are part of a complex aromatic signature. tandfonline.comresearchgate.netmdpi.com

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds prior to GC-MS or GC×GC-TOFMS analysis. nih.govchromatographyonline.comd-nb.infochromatographyonline.com The method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase) above a solid or liquid sample in a sealed vial. chromatographyonline.commdpi.com Volatile analytes, including esters like this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com

After an equilibrium or pre-equilibrium extraction period, the fiber is withdrawn and inserted directly into the hot injector port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. d-nb.infochromatographyonline.com The choice of fiber coating is crucial for effective extraction; a common choice for broad-range volatile analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. mdpi.comsemanticscholar.orgfrontiersin.org HS-SPME is routinely coupled with GC-based methods for the analysis of aroma compounds in foods and beverages, including peppers, ciders, and wines. mdpi.comscielo.brmdpi.comfrontiersin.org

Table 3: Typical HS-SPME Parameters for Volatile Ester Analysis

Parameter Condition Purpose Source(s)
Fiber Coating DVB/CAR/PDMS Broad-spectrum analysis of volatile and semi-volatile compounds. mdpi.comsemanticscholar.orgfrontiersin.org
Extraction Temp. 45 °C - 80 °C To facilitate the release of volatiles from the sample matrix into the headspace. semanticscholar.orgfrontiersin.org
Extraction Time 30 - 60 min To allow for sufficient adsorption of analytes onto the fiber for detection. semanticscholar.orgtandfonline.comfrontiersin.org

| Coupled System | GC-MS, GC×GC-TOFMS | For separation, identification, and quantification of the extracted volatiles. | mdpi.comnih.govfrontiersin.org |

Spectroscopic and Spectrometric Structural Elucidation

While chromatography separates the components of a mixture, spectroscopy and spectrometry are used to determine their molecular structure.

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of esters like this compound. neu.edu.tr In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M•+). libretexts.org This molecular ion is often unstable and undergoes fragmentation through characteristic pathways, producing a unique mass spectrum that acts as a molecular fingerprint. libretexts.org

For this compound (Molecular Weight: 200.32 g/mol ), the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 200. chemsrc.com The fragmentation of esters is well-characterized and typically involves several key pathways:

Alpha-cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. Cleavage can result in the formation of a stable acylium ion. For this compound, this would lead to a prominent peak at m/z 99 , corresponding to the [CH₃CH₂CH(CH₃)CO]⁺ ion.

Cleavage of the C-O bond: The bond between the carbonyl carbon and the alkoxy oxygen can break, leading to the formation of an ion from the alcohol moiety. This can result in a hexyl cation at m/z 85 ([C₆H₁₃]⁺) or related fragments. msu.edu

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain on the alcohol side. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered ring transition state, followed by cleavage of the alpha-beta bond. This results in the elimination of a neutral alkene (hexene, C₆H₁₂) and the formation of a radical cation. For this compound, this rearrangement would produce a fragment ion at m/z 116 .

The analysis of these characteristic fragment ions allows for the confident identification of the ester's structure.

Table 4: Predicted Key Mass Fragments for this compound

m/z Proposed Ion Structure Fragmentation Pathway
200 [C₁₂H₂₄O₂]•⁺ Molecular Ion (M•⁺)
116 [C₅H₈O₂H]•⁺ McLafferty Rearrangement
99 [CH₃CH₂CH(CH₃)CO]⁺ Alpha-cleavage (Acylium ion)
85 [C₆H₁₃]⁺ Cleavage of C-O bond (Hexyl cation)
57 [C₄H₉]⁺ Further fragmentation of the hexyl group

| 43 | [C₃H₇]⁺ | Further fragmentation of the hexyl group |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Assessment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. rockymountainlabs.com In the context of this compound, FTIR analysis provides characteristic absorption bands that confirm its ester structure. The most prominent feature in the FTIR spectrum of an ester is the carbonyl (C=O) stretching vibration, which typically appears as a strong and sharp peak. rockymountainlabs.comspectroscopyonline.com For aliphatic esters like this compound, this C=O stretch is expected in the range of 1750-1735 cm⁻¹. libretexts.org

Another key feature is the C-O stretching vibration, which for esters generally falls within the 1300-1000 cm⁻¹ region. spectroscopyonline.comlibretexts.org More specifically, two distinct C-O stretching bands are often observed for esters. The C-C-O stretching vibration and the O-C-C stretching vibration contribute to the so-called "Rule of Three" for esters, which describes the three intense peaks typically seen in their spectra (the C=O stretch and two C-O stretches). spectroscopyonline.com These bands, in conjunction with the C-H stretching vibrations from the alkyl chains, provide a unique spectral fingerprint for this compound, allowing for its unambiguous identification and assessment of purity. biomedscidirect.com

The analysis of functional groups by FTIR is a common application in chemistry. rockymountainlabs.com The positions, shapes, and intensities of the absorption bands in an FTIR spectrum are crucial for identifying and distinguishing between compounds with different functional groups. rockymountainlabs.com

Chemometric and Multivariate Data Analysis in Esteromics

The study of esters as a class of volatile compounds, often termed "esteromics," frequently employs chemometrics and multivariate data analysis to decipher complex datasets, particularly in the fields of food science and flavor chemistry. cornell.edu These statistical methods are essential for extracting meaningful information from large and complex datasets generated by analytical instruments like gas chromatography-mass spectrometry (GC-MS). cornell.edukuleuven.be

Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are widely used. kuleuven.beresearchgate.net PCA is an exploratory tool that helps to visualize trends, groupings, and outliers in the data, revealing the relationships between different samples and variables. researchgate.net For instance, in the analysis of fruit volatiles, PCA can differentiate between fruit cultivars or ripening stages based on their ester profiles. nih.gov

PLS regression is a predictive modeling technique used to establish a relationship between spectral data (e.g., from GC-MS or FTIR) and a specific property of interest, such as the concentration of a particular ester or a sensory attribute. kuleuven.beiosrjournals.org This is particularly valuable in "esteromics" for linking the instrumental analysis of esters like this compound to the perceived aroma and flavor of a product. acs.orgnih.gov

Chemometrics allows for the modeling and optimization of reactions and processes, providing insights into the interactions between different factors. iosrjournals.org In the context of food production, these methods can be used for quality monitoring and to understand the underlying causes of variations in flavor profiles. researchgate.net The application of these data analysis tools is crucial for comprehensively extracting information from the large multivariate datasets common in food research. kuleuven.be

The table below provides an overview of commonly used multivariate data analysis methods in esteromics.

MethodTypePrimary UseApplication in Esteromics
Principal Component Analysis (PCA) UnsupervisedData exploration, dimensionality reduction, pattern recognition.Grouping of food samples based on their ester profiles; identifying key esters that differentiate samples. researchgate.net
Partial Least Squares (PLS) Regression SupervisedPredictive modeling; correlating two sets of variables.Quantifying ester concentrations from spectral data; linking ester profiles to sensory attributes. kuleuven.beiosrjournals.org
ANOVA Simultaneous Component Analysis (ASCA) SupervisedAnalyzing data from designed experiments; identifying effects of different factors.Investigating the impact of processing or storage conditions on the ester profile of a product. kuleuven.be
Parallel Factor Analysis (PARAFAC) UnsupervisedDecomposing multi-way data into its underlying components.Analyzing complex three-dimensional data, such as that from fluorescence spectroscopy, to identify and quantify individual esters. kuleuven.be

Occurrence and Biosynthetic Mechanisms in Natural Systems

Endogenous Presence in Plant Metabolomes and Aroma Volatiles

Hexyl 2-methylpentanoate (B1260403) is an ester found as a volatile organic compound (VOC) in a variety of plants. It is synthesized during metabolic processes, particularly during fruit ripening, and is a component of the complex mixture of chemicals that constitute a plant's aroma profile. The biosynthesis of such esters generally involves the condensation of an alcohol (hexanol) with a carboxylic acid (2-methylpentanoic acid), a reaction often catalyzed by alcohol acyltransferase (AAT) enzymes.

This ester has been identified as a volatile component in several fruit species. In peppers, its presence is part of a complex profile of esters that contribute to their characteristic fruity and sweet notes. While some Capsicum chinense varieties are rich in esters, contributing up to 20-25% of total volatiles, other species like Capsicum annuum may have lower levels. mdpi.com For instance, a study on pepper biodiversity identified "Pentanoic acid, 2-methyl-, hexyl ester" (an alias for Hexyl 2-methylpentanoate) as a volatile aromatic compound (VAC) in certain pepper varieties during their development. mdpi.com

Beyond peppers, related compounds such as hexyl 2-methylbutanoate have been found in high concentrations in apples, particularly the 'Redchief' variety. researchgate.net The broader family of hexyl esters, including hexyl hexanoate, is commonly reported in fruits like apples, strawberries, guava, melon, and passion fruit, highlighting the importance of this chemical class in fruit metabolomes. chemicalbook.com

Below is a table summarizing the reported occurrence of this compound and closely related esters in various fruits.

Compound NamePlant SourceReference(s)
This compoundPepper (Capsicum sp.) mdpi.com
Hexyl 2-methylbutanoatePepper (Capsicum chinense) mdpi.com
Apple (Malus domestica) researchgate.net
Hexyl 2-methylpropanoatePepper (Capsicum annuum) mdpi.comnih.gov
Hexyl hexanoateApple, Strawberry, Guava, Melon, Passion Fruit chemicalbook.com

This compound and its isomers are recognized for their significant contribution to the flavor and aroma of foodstuffs. They are often described as having sweet, fruity, and green aroma notes. Specifically, esters of 2-methyl-4-pentenoic acid, which are structurally similar, are noted for imparting pineapple-like, pear, and green aromas and tastes. google.comgoogle.com The odor profile of this compound itself is characterized by herbal, oily, apple, fatty, and sweet notes. scent.vn This makes it a valuable component in the biogenic aroma of fruits, where it adds complexity and specific fruity characteristics. In the flavor industry, related hexyl esters are used to add freshness and green notes to various fruit flavor imitations, particularly for strawberry. chemicalbook.com

Ecological Roles in Insect Chemical Communication and Chemoreception

Volatile organic compounds released by plants, including esters like this compound, play a crucial role in mediating ecological interactions, particularly with insects. These chemical signals, or semiochemicals, can act as attractants or repellents, influencing insect behavior such as feeding, mating, and oviposition. researchgate.net

The carboxylic acid moiety of this compound, 2-methylpentanoic acid, belongs to a class of compounds known to be important in insect chemical communication. Carboxylic acids are major components of human sweat and are recognized as kairomones by host-seeking female mosquitoes, such as Aedes aegypti and Anopheles gambiae. nih.govresearchgate.net While a blend of carboxylic acids can be attractive, individual compounds or different concentrations can also be repellent. oup.com For the malaria mosquito Anopheles gambiae, a synergistic effect has been observed when carboxylic acids are combined with ammonia (B1221849) and lactic acid, significantly enhancing host-seeking behavior. oup.comresearchgate.net This indicates that the carboxylic acid structure is a key signal recognized by insects for locating hosts.

Insects detect volatile compounds through olfactory receptors (ORs) located on their antennae. nih.govfrontiersin.org The interaction between a volatile ester and an OR is highly specific, depending on the molecule's size, shape, and functional groups. annualreviews.org Studies on ester analogues have shown that even small changes to the chemical structure can significantly alter the response of an insect's olfactory sensory neurons. annualreviews.org For example, research on various moth species has demonstrated that the length of the carbon chain and the position of double bonds in ester pheromones are critical for receptor activation. annualreviews.orgiupac.org

Insect ORs are typically composed of a variable, odorant-binding subunit and a highly conserved co-receptor (Orco). f1000research.com The binding of a specific ester analogue to its receptor initiates a neural signal that the insect interprets. Some compounds can act as antagonists, blocking the receptor and inhibiting the insect's response to an attractant. f1000research.com The study of how different ester analogues interact with these receptors is crucial for understanding the basis of insect olfaction and for developing new methods of pest control based on disrupting chemical communication. annualreviews.org

Microbial Biotransformation and Production Pathways

Microorganisms, including bacteria and yeast, are capable of producing a wide array of volatile compounds and can be harnessed for the biotransformation of chemical substrates into valuable products. nih.govinteresjournals.org This involves using microbial enzymes to perform specific chemical reactions, such as esterification, oxidation, or hydrolysis. nih.gov

Research has demonstrated the use of microbial pathways to produce novel compounds. In a notable example of directed biosynthesis, the bacterium Streptomyces avermitilis was supplied with sodium 2-methylpentanoate. The microorganism incorporated this precursor into its metabolic pathway to produce new avermectin (B7782182) homologs, which are potent anthelmintic and insecticidal agents. nih.gov This process highlights how the carboxylic acid portion of this compound can be utilized by microbes as a building block for complex molecules.

Furthermore, various yeast species are known to produce esters during fermentation. Volatome analysis of different yeasts has identified the production of related compounds like methyl 2-methylpentanoate. asm.org The biosynthesis of esters in microbes typically follows pathways similar to those in plants, involving the enzymatic condensation of an alcohol and an acyl-CoA, which is derived from a carboxylic acid. These microbial production systems represent a promising avenue for the sustainable synthesis of flavor and fragrance compounds.

Computational and Theoretical Chemical Investigations

Kinetic and Mechanistic Studies of Ester Radicals

The combustion and atmospheric chemistry of esters like hexyl 2-methylpentanoate (B1260403) are largely governed by the reactions of ester radicals. nist.gov Theoretical studies on analogous compounds, particularly methyl pentanoate, provide a comprehensive framework for understanding the complex reaction networks these radicals can undergo. researchgate.netresearchgate.net The primary reaction pathways include isomerization, decomposition, and ring-closure, with the prevalence of each channel being highly dependent on temperature and pressure. researchgate.net

Once a radical is formed on the ester chain, it can undergo several competing unimolecular reactions.

Isomerization: These reactions involve the internal transfer of a hydrogen atom from one carbon to another via a cyclic transition state, converting one type of alkyl radical into another. nist.gov Isomerizations proceeding through five- and six-membered ring transition states are generally kinetically favored at lower temperatures due to their relatively low reaction barriers. researchgate.netnist.gov For larger radicals, such as those derived from octyl iodide, 1,3 H-transfers (seven-membered rings) and 1,4 H-transfers (six-membered rings) are also significant. nist.gov

Decomposition: This pathway, also known as β-scission, involves the breaking of a carbon-carbon bond beta to the radical site, resulting in the formation of an alkene and a smaller radical. nist.gov Decomposition reactions have higher activation energies than many isomerization channels and therefore dominate at high temperatures. researchgate.net

Ring-Closure: Ester radicals can also undergo cyclization to form cyclic ether or lactone structures. These ring-closure reactions are often competitive with isomerization, particularly at low to intermediate temperatures. researchgate.net In studies of methyl pentanoate radicals, the ring-closure of the δ-radical to form a 1-methoxycyclopentanoxyl radical was identified as an energetically favored pathway. researchgate.netresearchgate.net

Table 2: Dominant Reaction Pathways for Ester Radicals at Different Temperatures
Temperature RegimeDominant Reaction TypeDescriptionReference
Low TemperatureIsomerization & Ring-ClosureReactions proceed via stable cyclic transition states with lower energy barriers. researchgate.net
High TemperatureDecomposition (β-scission)Reactions yield small unsaturated esters or smaller ester radicals; these pathways have higher energy barriers. researchgate.netresearchgate.net

The rates of the unimolecular reactions of ester radicals are described by rate coefficients that depend on both temperature and pressure. researchgate.netrsc.org Theoretical chemists calculate these coefficients using statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, often coupled with a master equation (ME) analysis to account for collisional energy transfer. researchgate.netnih.gov This approach allows for the determination of rate coefficients over a wide range of conditions relevant to combustion and atmospheric chemistry (e.g., 300–2500 K and 0.01–100 atm). researchgate.net

The high-pressure limit (HPL) refers to a condition where the pressure is sufficiently high that the reacting molecules are always in a state of thermal equilibrium. researchgate.net At the HPL, the rate coefficients are no longer dependent on pressure and show a positive dependence on temperature. researchgate.net As pressure decreases, the rate coefficients become dependent on both temperature and pressure, and the branching ratios (the relative importance of competing reaction channels) can change significantly. researchgate.netresearchgate.net For instance, at high temperatures, decomposition reactions dominate, while at lower temperatures, isomerization and ring-closure reactions become more significant, highlighting the critical need for pressure-dependent calculations in kinetic models. researchgate.net

Thermodynamic Property Predictions and Intermolecular Interactions

Computational chemistry is also a powerful tool for predicting the thermodynamic properties of molecules and characterizing the non-covalent interactions that govern their behavior in the liquid phase. researchgate.netneliti.com

Theoretical methods can be used to accurately calculate fundamental thermodynamic properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). researchgate.netchemeo.com For radicals derived from esters like methyl pentanoate, these properties have been calculated using robust methods such as isodesmic reactions and atomization, which help to minimize computational errors. researchgate.netresearchgate.net The inclusion of corrections for factors like multi-structural torsional anharmonicity further improves the accuracy of these predictions. researchgate.netresearchgate.net Such data is indispensable for the development of detailed chemical kinetic models used in combustion simulations. researchgate.net

In Silico Modeling of Mass Spectrometric Fragmentation

The computational prediction of mass spectrometric fragmentation patterns is a crucial tool in the field of analytical chemistry, particularly for the identification of unknown compounds where reference spectra are unavailable. osti.gov For hexyl 2-methylpentanoate, in silico modeling allows for the theoretical generation of its mass spectrum, providing insights into its expected fragmentation behavior under electron ionization (EI). This process involves the use of specialized algorithms and software that simulate the ionization and subsequent decomposition of the molecule.

Several computational approaches can be employed for predicting mass spectra. These include methods based on established fragmentation rules, quantum chemical calculations, and machine learning algorithms trained on extensive spectral libraries. massbank.jp Tools such as the Competitive Fragmentation Modeling-ID (CFM-ID) and various computer-aided structure elucidation (CASE) systems can predict the mass-to-charge ratios (m/z) and relative abundances of fragment ions. massbank.jpresearchgate.net These predictions are based on the inherent chemical properties of the molecule, such as bond dissociation energies and the stability of the resulting fragment ions.

For an ester like this compound, the fragmentation is primarily dictated by the location of the carbonyl group and the branching in the acyl and alkyl chains. The initial ionization event typically involves the removal of a non-bonding electron from one of the oxygen atoms, creating a radical cation. msu.edu This molecular ion is often unstable and undergoes a series of fragmentation reactions.

The most characteristic fragmentation pathways for esters include alpha-cleavages and McLafferty rearrangements. Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group. For this compound, this can lead to the formation of several key fragment ions. The McLafferty rearrangement is a common process for esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond.

Based on these principles, the predicted major fragments for this compound are outlined in the following table. The relative abundance of these fragments is influenced by the stability of the resulting carbocations and neutral radicals.

Table 1: Predicted Major Fragment Ions of this compound from In Silico Modeling

m/zProposed Fragment IonFragmentation Pathway
200[C₁₂H₂₄O₂]⁺•Molecular Ion
117[CH₃CH₂CH₂CH(CH₃)CO]⁺Alpha-cleavage (loss of hexyl radical)
116[C₆H₁₂O₂]⁺•McLafferty Rearrangement (loss of hexene)
101[CH₃CH₂CH₂CH(CH₃)C(O)O]⁺Alpha-cleavage (loss of hexyl radical)
85[C₆H₁₃]⁺Cleavage of the ester bond (hexyl cation)
73[CH(CH₃)COOH]⁺•Rearrangement and cleavage
57[C₄H₉]⁺Fragmentation of the hexyl chain
43[C₃H₇]⁺Fragmentation of the hexyl or pentanoate chain

It is important to note that the actual mass spectrum can be influenced by the specific instrumental conditions, such as the ionization energy. gatech.edu However, in silico models provide a robust framework for interpreting experimental data and are invaluable in the structural elucidation of compounds like this compound. The comparison of an experimentally obtained mass spectrum with a computationally predicted one can significantly increase the confidence in the identification of the compound.

Advanced Applications in Chemical Research and Development Excluding Direct Human Exposure

Function as a Chemical Building Block or Intermediate in Complex Organic Syntheses

While primarily known for its sensory properties, the ester functional group in hexyl 2-methylpentanoate (B1260403) allows it to participate in various organic reactions. Esters can undergo reactions such as hydrolysis, transesterification, and reduction, making them versatile intermediates. In the context of complex organic syntheses, a compound like hexyl 2-methylpentanoate could theoretically be used as a starting material or an intermediate. For instance, the hexyl or the 2-methylpentanoyl moiety could be modified or incorporated into a larger, more complex molecule. However, specific, widely documented examples of its use as a key building block in the synthesis of complex natural products or pharmaceuticals are not prevalent in readily available literature, suggesting its role in this capacity is more theoretical or niche compared to its significance in flavor and fragrance research.

Contribution to Fundamental Research in Flavor and Fragrance Chemistry (Chemical Basis of Odor Perception)

The primary role of this compound in research is linked to the study of olfaction and the chemical basis of flavor and fragrance. Its distinct aroma profile makes it an ideal candidate for investigating how molecular structure correlates with sensory perception.

One of the key techniques used in this process is Gas Chromatography-Olfactometry (GC-O), where separated volatile compounds are sniffed by a trained panelist as they exit the gas chromatograph. This allows for the direct correlation of a specific chemical with its perceived odor.

Table 1: Identification of this compound in Natural Sources via Sensory-Guided Fractionation

Natural SourceAnalytical Method(s)Associated Aroma Description(s)
Feijoa (Acca sellowiana)Gas Chromatography-Olfactometry (GC-O)Fruity, apple-like
Apple cultivarsStir Bar Sorptive Extraction (SBSE), GC-OFruity, sweet

This type of research is fundamental to understanding the complex aroma profiles of natural products and for the development of authentic-tasting flavors and appealing fragrances.

The study of branched-chain esters like this compound is crucial for understanding structure-odor relationships (SORs). SOR studies aim to predict the odor of a molecule based on its chemical structure. The presence and position of the methyl branch in the 2-methylpentanoate moiety significantly influence its odor profile compared to its straight-chain isomer, hexyl hexanoate.

Generally, branching in the acid or alcohol portion of an ester can lead to different odor characteristics. For instance, branching can introduce fruity, green, or even sweaty notes, and can also affect the odor threshold, which is the minimum concentration at which a substance can be detected by the human nose.

Table 2: Comparison of Odor Profiles of Related Esters

Compound NameChemical StructureTypical Odor DescriptionImpact of Branching
Hexyl hexanoateCH₃(CH₂)₄COO(CH₂)₅CH₃Fruity, ethereal, waxyStraight-chain ester
This compound CH₃(CH₂)₂CH(CH₃)COO(CH₂)₅CH₃Fruity, apple, greenBranching on the acid moiety
2-Methylpentyl hexanoateCH₃(CH₂)₄COOCH₂CH(CH₃)(CH₂)₂CH₃Fruity, greenBranching on the alcohol moiety

Research in this area helps chemists to design and synthesize new molecules with specific desired aroma profiles for use in the flavor and fragrance industry. The subtle structural differences between isomers can lead to significant changes in sensory perception, and understanding these relationships is a key area of ongoing research.

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